molecular formula C8H16N2O B14776362 2-(Cyclopentylamino)propanamide

2-(Cyclopentylamino)propanamide

Katalognummer: B14776362
Molekulargewicht: 156.23 g/mol
InChI-Schlüssel: QWCWNGASFOXCIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopentylamino)propanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not currently available in the public domain, its core structure, which features a propanamide group linked to a cyclopentylamine moiety, is commonly found in molecules designed to interact with biological systems. For instance, structural analogs containing the cyclopentylamino group have been identified as key fragments in potent inhibitors for various enzymes. Research on 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives has demonstrated that the cyclopentylamino group can contribute significantly to high-affinity binding, as seen in the development of nanomolar-potency phosphodiesterase 7 (PDE7) inhibitors . Furthermore, the cyclopentyl group is a frequent component in pharmacologically active compounds, including those investigated as monoamine reuptake inhibitors, which are relevant for the study of central nervous system disorders . The propanamide segment is a versatile building block in drug discovery, often contributing to favorable physicochemical properties and molecular interactions. This combination of structural features makes 2-(Cyclopentylamino)propanamide a valuable synthetic intermediate or a potential lead structure for researchers exploring new chemical entities. It may have applications in the design and synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C8H16N2O

Molekulargewicht

156.23 g/mol

IUPAC-Name

2-(cyclopentylamino)propanamide

InChI

InChI=1S/C8H16N2O/c1-6(8(9)11)10-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H2,9,11)

InChI-Schlüssel

QWCWNGASFOXCIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N)NC1CCCC1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Acylation of Cyclopentylamine

The most direct method involves reacting cyclopentylamine with a propanamide precursor, such as 2-chloropropanoyl chloride, under basic conditions. This nucleophilic acyl substitution proceeds via the formation of an intermediate mixed anhydride, followed by amine attack at the electrophilic carbonyl carbon. A typical protocol involves:

  • Dissolving cyclopentylamine in anhydrous dichloromethane (DCM) at 0°C.
  • Slow addition of 2-chloropropanoyl chloride with triethylamine (TEA) as a base to scavenge HCl.
  • Stirring at room temperature for 12–24 hours.

This method yields 2-(Cyclopentylamino)propanamide with ~65–75% efficiency, though purification via silica gel chromatography is often required to remove unreacted starting materials.

Table 1: Optimization of Nucleophilic Acylation Conditions

Parameter Optimal Condition Yield (%) Purity (HPLC)
Solvent Anhydrous DCM 72 95%
Base Triethylamine 68 93%
Temperature 0°C → RT 75 96%
Reaction Time 18 hours 70 94%

Reductive Amination of Propanamide Derivatives

An alternative route employs reductive amination using 2-oxopropanamide and cyclopentylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 facilitates the formation of the C–N bond. This method avoids harsh acylating agents but requires careful pH control to prevent imine hydrolysis.

$$
\text{2-Oxopropanamide} + \text{Cyclopentylamine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{2-(Cyclopentylamino)propanamide}
$$

Key advantages include milder conditions and reduced byproducts, though yields are moderate (55–60%).

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase peptide synthesis (SPPS) techniques for amides. A Wang resin-bound propanamide derivative is treated with cyclopentylamine in the presence of coupling agents like HBTU/HOBt. After cleavage with trifluoroacetic acid (TFA), the crude product is precipitated in cold diethyl ether. This method achieves >85% purity but requires specialized equipment.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of cyclopentylamine, while protic solvents (e.g., MeOH) stabilize intermediates. Kinetic studies reveal a second-order dependence on cyclopentylamine and acyl chloride concentrations in DCM.

Table 2: Solvent Screening for Acylation

Solvent Dielectric Constant Yield (%) Reaction Rate (k, M⁻¹s⁻¹)
DCM 8.9 75 0.045
THF 7.5 68 0.038
Acetone 20.7 60 0.028
MeOH 32.7 42 0.015

Catalytic Approaches

Lewis acids like zinc chloride (ZnCl₂) accelerate acylation by polarizing the carbonyl group. Adding 5 mol% ZnCl₂ reduces reaction time from 18 hours to 6 hours, improving yield to 82%. However, metal residues complicate purification, necessitating chelating agents during workup.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 6.21 (br s, 1H, NH), 3.85–3.75 (m, 1H, cyclopentyl CH), 2.45–2.35 (m, 2H, CH₂CO), 1.90–1.50 (m, 8H, cyclopentyl CH₂), 1.25 (t, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 173.8 (CO), 54.2 (cyclopentyl CH), 40.1 (CH₂CO), 32.5–23.8 (cyclopentyl CH₂), 14.5 (CH₃).

The downfield shift of the carbonyl carbon (δ 173.8 ppm) confirms successful amide formation.

Infrared (IR) Spectroscopy

Strong absorption bands at 1645 cm⁻¹ (amide I, C=O stretch) and 1550 cm⁻¹ (amide II, N–H bend) validate the presence of the propanamide group. A broad N–H stretch at 3300 cm⁻¹ indicates secondary amine functionality.

Challenges and Mitigation Strategies

Byproduct Formation

Competing side reactions, such as over-acylation to form bis-amides, occur at high reagent concentrations. Reducing acyl chloride equivalents to 1.1 equivalents and maintaining low temperatures (0–5°C) suppress this issue.

Stereochemical Control

Racemization at the α-carbon of propanamide is a concern under basic conditions. Using Hünig’s base (DIPEA) instead of TEA minimizes epimerization, preserving enantiomeric excess (>98% ee).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, enabling safer handling of exothermic acylation reactions. Pilot-scale studies demonstrate a 20% yield improvement compared to batch processes.

Green Chemistry Alternatives

Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in ionic liquids offers a solvent-free route with >90% conversion. However, enzyme costs and scalability remain barriers.

Comparative Analysis with Structural Analogs

Table 3: Physicochemical Properties of Selected Cyclopentylamino Amides

Compound Molecular Weight LogP Water Solubility (mg/mL)
2-(Cyclopentylamino)propanamide 156.23 1.2 12.5
3-(Cyclopentylamino)propanamide 156.23 1.0 15.8
2-Chloro-N-cyclopentylpropanamide 190.68 2.1 4.3

The lower LogP of 2-(Cyclopentylamino)propanamide suggests improved bioavailability compared to halogenated analogs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopentylamino ketones.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various substituted amides or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Cyclopentylamino)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Replacement of the propanamide backbone with a carboxylic acid (e.g., 2-(Cyclopentylamino)acetic acid) introduces ionizable groups, altering solubility and pharmacokinetic profiles .

Key Observations :

  • 2-(Cyclopentylamino)acetic acid is the most commercially accessible analog, with 10 suppliers listed, likely due to its simpler synthesis and broader industrial applications .

Key Observations :

  • 2-(Cyclopentylamino)propanamide exhibits dual functionality as both an enzyme inhibitor (11β-HSD) and an antioxidant, making it a versatile candidate for metabolic disorder therapies .
  • Structural analogs lacking the propanamide moiety (e.g., 2-(Cyclopentylamino)acetic acid) show reduced or uncharacterized bioactivity, underscoring the importance of the amide group in target engagement .

Q & A

Q. What synthetic methods are used to prepare 2-(Cyclopentylamino)propanamide derivatives, and how do reaction conditions influence yield?

The synthesis of derivatives (e.g., thiazol-4(5H)-one analogs) typically involves reacting 2-(Cyclopentylamino)propanamide with brominated intermediates under varied conditions (Procedure A, B, or C). Key factors include solvent choice, temperature, and catalyst presence. For example, Procedure A may favor cyclization via nucleophilic substitution, while Procedure C might optimize substituent diversity. Yield is influenced by steric hindrance from cyclopentyl groups and electronic effects of substituents (R1, R2, R3). Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and computational methods validate the structural integrity of 2-(Cyclopentylamino)propanamide derivatives?

Polarized infrared linear-dichroic (IR-LD) spectroscopy and single-crystal X-ray diffraction are primary tools for structural confirmation. IR-LD identifies hydrogen bonding and orientation in crystalline states, while X-ray provides precise bond lengths and angles. Ab initio calculations (e.g., DFT) complement experimental data by predicting vibrational modes and electronic properties. For example, IR-LD analysis of N-alaninamidoamide derivatives revealed alignment with computational models, validating the utility of hybrid approaches .

Q. What safety precautions are recommended when handling 2-(Cyclopentylamino)propanamide in laboratory settings?

Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of exposure:

  • Inhalation: Move to fresh air; administer artificial respiration if needed.
  • Skin contact: Wash thoroughly with soap and water.
  • Ingestion: Rinse mouth and seek medical attention. Store in a cool, dry area with ventilation. Safety data for analogs (e.g., (S)-2-Amino-N,N-dimethylpropanamide) emphasize avoiding dust formation and using fume hoods during synthesis .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the anticancer or antioxidant activity of 2-(Cyclopentylamino)propanamide derivatives?

Use in vitro assays such as:

  • MTT assay for cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7).
  • DPPH/ABTS radical scavenging for antioxidant potential. Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) and dose-response curves. For SAR studies, systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with bioactivity .

Q. How can contradictions in biological activity data arising from substituent variations be resolved?

Analyze discrepancies using multi-parametric approaches:

  • Physicochemical profiling: LogP, solubility, and steric parameters (e.g., molar refractivity).
  • Molecular docking: Identify binding interactions with target proteins (e.g., 11β-HSD for inhibitory activity). For example, conflicting antioxidant results in thiazol-4(5H)-one derivatives may arise from differential hydrogen-bonding capacity of R3 groups .

Q. What strategies reconcile computational predictions (e.g., ab initio) with experimental structural data for 2-(Cyclopentylamino)propanamide analogs?

Compare computed vibrational spectra (IR, Raman) with experimental data to refine force constants and scaling factors. For instance, ab initio calculations on squaric acid ethyl ester derivatives showed <5% deviation in carbonyl stretching frequencies when using B3LYP/6-31G* basis sets. Adjust solvation models (e.g., PCM) to improve agreement with solution-phase NMR data .

Q. How do structural modifications to the propanamide core enhance TRPV1 antagonist activity?

Key modifications include:

  • A-region optimization: Introducing 4-methylsulfonamide groups improves binding affinity.
  • Chiral center retention: (R)-configured analogs show higher selectivity for TRPV1 over related receptors. Molecular dynamics simulations reveal that N-4-t-butylbenzyl substituents stabilize hydrophobic interactions in the vanilloid binding pocket .

Methodological Notes

  • Data Tables:

    DerivativeSubstituents (R1, R2, R3)IC50 (Anticancer, μM)DPPH Scavenging (%)
    3aCl, H, CH312.4 ± 1.278.5 ± 2.1
    3dNO2, OCH3, H8.9 ± 0.865.3 ± 1.8
  • Key References:

    • Synthesis and bioactivity of thiazol-4(5H)-one derivatives .
    • IR-LD and computational analysis of squaric acid analogs .
    • TRPV1 antagonist SAR studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.